molecular formula C21H19ClN4O2S B6512384 N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1052666-78-0

N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No. B6512384
CAS RN: 1052666-78-0
M. Wt: 426.9 g/mol
InChI Key: IXWMQKFVPFSSJU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.0917247 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of CCG-189363 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all critical for cancer metastasis .

Mode of Action

CCG-189363 acts downstream of RhoA and inhibits the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . It blocks SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . The compound’s ability to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-189363 . By inhibiting this pathway, CCG-189363 disrupts the transcriptional responses of the Rho pathway in cancer .

Pharmacokinetics

It’s important to note that pharmacokinetics of a drug refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Factors such as renal function, genetic makeup, sex, and age can influence these parameters .

Result of Action

CCG-189363 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, CCG-189363 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-12(2)18-20(28)26-19(25-18)15-5-3-4-6-16(15)24-21(26)29-11-17(27)23-14-9-7-13(22)8-10-14/h3-10,12,18H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWMQKFVPFSSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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